Silane, (4-iodophenyl)trimethyl-
Description
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Properties
CAS No. |
17881-56-0 |
|---|---|
Molecular Formula |
C9H13ISi |
Molecular Weight |
276.19 g/mol |
IUPAC Name |
(4-iodophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H13ISi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,1-3H3 |
InChI Key |
AGDTVBHNLVOPBD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Significance of Organosilicon Compounds in Synthetic Methodologies
Organosilicon compounds, particularly arylsilanes, have become indispensable tools in contemporary organic synthesis. Their prominence stems from a unique combination of stability and controlled reactivity. organic-chemistry.org The carbon-silicon (C-Si) bond is generally robust, allowing silyl (B83357) groups to be carried through multi-step syntheses without decomposition. This stability is compatible with a wide array of functional groups and reaction conditions. nih.gov
Aryltrimethylsilanes are valued for their ease of preparation and their ability to be converted into other functional groups through ipso-substitution, where the silyl group is replaced by another atom or group at the same position on the aromatic ring. organic-chemistry.org They also serve as effective protecting or blocking groups, directing reactions to other sites on a molecule before being cleanly removed. organic-chemistry.org Furthermore, organosilicon compounds are central to specific cross-coupling reactions, such as the Hiyama coupling, and their utility continues to expand with the development of new catalytic systems, including those based on gold and other transition metals. nih.gov The growing interest in silane-based chemistry also extends to materials science, where they are used in the development of functional coatings and polymers. youtube.comrsc.org
Role of Halogenated Arylsilanes As Synthetic Intermediates
Halogenated arylsilanes represent a particularly powerful subclass of organosilicon reagents, embodying a "dual-handle" synthetic strategy. These molecules possess two distinct points of reactivity on the aromatic ring: the carbon-halogen bond and the carbon-silicon bond. The carbon-iodine bond, present in compounds like Silane (B1218182), (4-iodophenyl)trimethyl-, is a highly reactive site for palladium-catalyzed cross-coupling reactions. nih.gov This allows for the efficient formation of new carbon-carbon or carbon-heteroatom bonds through well-established methods like the Suzuki-Miyaura, Sonogashira, and Heck reactions. organic-chemistry.orgnumberanalytics.com
The reactivity of aryl halides in these couplings typically follows the order I > Br > Cl, making aryl iodides like (4-iodophenyl)trimethylsilane highly prized substrates that often react under mild conditions. numberanalytics.com The trimethylsilyl (B98337) group can be retained during these transformations, remaining as a stable substituent on the newly formed product. Alternatively, the silyl (B83357) group itself can be the target of subsequent chemical modification, such as protodesilylation (replacement with hydrogen) or further cross-coupling, providing chemists with a versatile and programmable approach to complex molecule synthesis. organic-chemistry.org
Overview of Research Trajectories for Silane, 4 Iodophenyl Trimethyl
Traditional Synthetic Pathways
Preparation via Organometallic Reagents and Chlorosilanes
A foundational and widely employed method for the synthesis of Silane, (4-iodophenyl)trimethyl- involves the reaction of an organometallic reagent derived from 1,4-diiodobenzene (B128391) with a suitable chlorosilane, typically trimethylchlorosilane. This approach leverages the nucleophilic character of the organometallic species to displace the chloride from the silicon atom, forming the desired carbon-silicon bond.
The most common organometallic reagents utilized in this synthesis are Grignard reagents and organolithium compounds. The Grignard reagent, (4-iodophenyl)magnesium halide, is prepared by reacting 1,4-diiodobenzene with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). youtube.comyoutube.com The subsequent reaction of this Grignard reagent with trimethylchlorosilane yields Silane, (4-iodophenyl)trimethyl-. gelest.com
Alternatively, an organolithium reagent can be generated through a halogen-metal exchange reaction between 1,4-diiodobenzene and an organolithium species like n-butyllithium. This (4-iodophenyl)lithium is then quenched with trimethylchlorosilane to afford the target molecule. The general reaction scheme for both pathways is depicted below:
Reaction Scheme:
Grignard Route: I-C₆H₄-I + Mg → I-C₆H₄-MgI I-C₆H₄-MgI + (CH₃)₃SiCl → I-C₆H₄-Si(CH₃)₃ + MgICl
Organolithium Route: I-C₆H₄-I + n-BuLi → I-C₆H₄-Li + n-BuI I-C₆H₄-Li + (CH₃)₃SiCl → I-C₆H₄-Si(CH₃)₃ + LiCl
The choice between the Grignard and organolithium route often depends on the desired reaction conditions and the presence of other functional groups in the molecule. Grignard reagents are generally less reactive and more tolerant of certain functional groups, while organolithium reagents are more reactive and can sometimes lead to side reactions.
Halogen Exchange Reactions with Aryltrimethylsilanes
Another traditional approach to synthesize Silane, (4-iodophenyl)trimethyl- is through a halogen exchange reaction, also known as a Halex reaction. nih.gov This method typically starts with a different halogenated aryltrimethylsilane, most commonly (4-bromophenyl)trimethylsilane, and involves the replacement of the bromine atom with iodine.
This transformation is often achieved by treating the starting bromo-compound with an iodide salt, such as sodium iodide, in the presence of a suitable solvent. The reaction can be facilitated by the use of a catalyst or by driving the equilibrium towards the product side, for instance, by the precipitation of the less soluble sodium bromide.
Aryltrimethylsilanes can also be directly iodinated using reagents like iodine monochloride (ICl). thieme-connect.comresearchgate.net This electrophilic aromatic substitution reaction introduces an iodine atom onto the aromatic ring. The trimethylsilyl group can act as a directing group, influencing the position of iodination. For instance, the iodination of phenyltrimethylsilane (B1584984) with iodine monochloride can lead to the formation of (4-iodophenyl)trimethylsilane. thieme-connect.com The reaction conditions, including the solvent and the presence of a silver salt, can be optimized to improve the yield and selectivity of the desired product. thieme-connect.com
Advanced and Catalytic Synthesis Strategies
Modern synthetic chemistry has seen a shift towards more efficient and selective catalytic methods. These strategies often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional approaches.
Palladium-Catalyzed Iodination of Aryltrimethylsilanes
Palladium catalysis has emerged as a powerful tool for the formation of carbon-iodine bonds. youtube.comyoutube.com In the context of synthesizing Silane, (4-iodophenyl)trimethyl-, palladium-catalyzed iodination of aryltrimethylsilanes presents a sophisticated alternative to traditional methods. These reactions can proceed through various mechanisms, including C-H activation or cross-coupling pathways. nih.govnih.govnih.gov
One notable strategy involves the direct C-H iodination of phenyltrimethylsilane. In this approach, a palladium catalyst facilitates the selective activation of a C-H bond on the aromatic ring, followed by the introduction of an iodine atom from an iodine source like N-iodosuccinimide (NIS) or molecular iodine. The trimethylsilyl group can influence the regioselectivity of this reaction, favoring substitution at the para position.
Another palladium-catalyzed route is the cross-coupling of a silyl-containing organometallic reagent with an aryl iodide. For example, the Suzuki-Miyaura coupling of a boronic acid derivative of phenyltrimethylsilane with an appropriate diiodo-arene can be employed.
Nickel-Catalyzed Approaches to Silane, (4-iodophenyl)trimethyl-
Nickel catalysis has gained significant attention as a more earth-abundant and cost-effective alternative to palladium for various cross-coupling reactions. nih.gov Nickel-catalyzed methods can be applied to the synthesis of Silane, (4-iodophenyl)trimethyl- through pathways analogous to those of palladium. researchgate.netresearchgate.netnih.gov
One such approach is the nickel-catalyzed cross-coupling of (4-iodophenyl)magnesium halide with trimethylchlorosilane. While the uncatalyzed Grignard reaction is a classic method, the addition of a nickel catalyst can sometimes improve the reaction's efficiency and yield.
Furthermore, nickel catalysts can mediate the cross-coupling of aryl halides with silylating agents. lookchem.com For instance, a nickel-catalyzed reaction between 1,4-diiodobenzene and a silylating reagent like hexamethyldisilane (B74624) could potentially yield Silane, (4-iodophenyl)trimethyl-. The development of specific nickel-based catalytic systems for this transformation is an active area of research, aiming to provide more sustainable and economical synthetic routes.
Data Tables
Table 1: Comparison of Synthetic Methodologies
| Method | Starting Materials | Reagents | Key Features |
| Grignard Reaction | 1,4-Diiodobenzene, Trimethylchlorosilane | Magnesium | Well-established, versatile |
| Organolithium Reaction | 1,4-Diiodobenzene, Trimethylchlorosilane | n-Butyllithium | High reactivity |
| Halogen Exchange | (4-Bromophenyl)trimethylsilane | Sodium Iodide | Atom-economical |
| Direct Iodination | Phenyltrimethylsilane | Iodine Monochloride | Direct functionalization |
| Palladium-Catalyzed C-H Iodination | Phenyltrimethylsilane | NIS, Pd Catalyst | High selectivity, mild conditions |
| Nickel-Catalyzed Cross-Coupling | 1,4-Diiodobenzene, Silylating Agent | Ni Catalyst | Cost-effective, sustainable |
Transition Metal-Catalyzed Cross-Coupling Reactions
The presence of both an iodo group and a trimethylsilyl group on the aromatic ring of Silane, (4-iodophenyl)trimethyl- allows for selective and sequential reactions, making it a valuable building block in synthetic chemistry.
Suzuki-Miyaura Coupling Protocols Involving Silane, (4-iodophenyl)trimethyl-
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. youtube.com While direct data on Suzuki-Miyaura couplings specifically using Silane, (4-iodophenyl)trimethyl- is not extensively detailed in the provided results, the principles of this reaction are well-established for aryl halides. The reactivity of the aryl iodide in Silane, (4-iodophenyl)trimethyl- makes it a suitable substrate for such couplings.
The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com The reaction conditions are generally mild, and a wide range of functional groups are tolerated. youtube.comnih.gov The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and selectivity.
A study on the synthesis of cycloparaphenylenes utilized a diiodide which underwent Suzuki-Miyaura coupling with a bis-boronate, showcasing the utility of aryl di-iodides in forming complex macrocycles. acs.org This highlights the potential of Silane, (4-iodophenyl)trimethyl- to participate in similar transformations, where the iodo group would react selectively, leaving the trimethylsilyl group intact for subsequent functionalization.
Table 1: Illustrative Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| Aryl Halide (e.g., Silane, (4-iodophenyl)trimethyl-) | Organoboron Compound | Palladium Catalyst | Base (e.g., Cs2CO3) | THF/Water | Biaryl Product |
Sonogashira Coupling Reactions Utilizing Silane, (4-iodophenyl)trimethyl-
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org The reaction is known for its mild conditions and broad applicability in synthesizing complex molecules. wikipedia.org
Silane, (4-iodophenyl)trimethyl- is an excellent substrate for Sonogashira couplings due to the high reactivity of the carbon-iodine bond. The reaction can be performed selectively at the iodo position, preserving the trimethylsilyl group for further transformations. This selective reactivity is demonstrated in the symmetrical Sonogashira coupling of 1-bromo-4-iodobenzene, where the reaction occurs exclusively at the more reactive iodide position. wikipedia.org
The mechanism typically involves a palladium cycle and a copper cycle. youtube.com The palladium catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper co-catalyst facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. youtube.com Reductive elimination from the resulting diorganopalladium(II) complex affords the final coupled product and regenerates the active palladium(0) catalyst. youtube.com Copper-free Sonogashira protocols have also been developed. libretexts.org
Table 2: Example of a Sonogashira Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |
| Silane, (4-iodophenyl)trimethyl- | Terminal Alkyne | Palladium Catalyst | Copper(I) salt | Amine Base | Organic Solvent | Arylalkyne |
Kumada Cross-Coupling Reactions of Silane, (4-iodophenyl)trimethyl-
The Kumada coupling reaction establishes a carbon-carbon bond by reacting a Grignard reagent with an organic halide, catalyzed by a transition metal, typically nickel or palladium. wikipedia.orgorganic-chemistry.org This was one of the first catalytic cross-coupling methods to be developed. wikipedia.org
Given its aryl iodide functionality, Silane, (4-iodophenyl)trimethyl- can act as the organic halide partner in a Kumada coupling. The reaction mechanism involves the oxidative addition of the aryl iodide to the low-valent nickel or palladium catalyst. This is followed by transmetalation with the Grignard reagent and subsequent reductive elimination to form the biaryl product and regenerate the catalyst. wikipedia.org A key advantage of the Kumada coupling is the direct use of Grignard reagents, which are readily prepared. organic-chemistry.org However, the strong basicity and nucleophilicity of Grignard reagents can limit the functional group tolerance of the reaction. bris.ac.uk
Table 3: General Scheme for Kumada Cross-Coupling
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
| Silane, (4-iodophenyl)trimethyl- | Grignard Reagent (R-MgX) | Ni or Pd Catalyst | THF or Diethyl Ether | (4-(trimethylsilyl)phenyl)-R |
Gold-Catalyzed Oxidative Biaryl Cross-Coupling with Arylboronates
Recent research has demonstrated that aryltrimethylsilanes can serve as effective coupling partners in gold-catalyzed oxidative biaryl cross-coupling reactions. capes.gov.brnih.gov These reactions offer an alternative to traditional palladium-catalyzed methods and can exhibit different selectivity. The use of aryltrimethylsilanes in these gold-catalyzed processes has been shown to reduce the formation of homocoupling byproducts, which can be a significant issue with other organometallic reagents. capes.gov.brnih.gov
The proposed mechanism for these reactions does not involve a traditional transmetalation step to the gold center. Instead, evidence suggests a pathway involving an electrophilic aromatic substitution-like process. nih.gov This unique mechanism can lead to different regioselectivity compared to palladium-catalyzed couplings. researchgate.net The tolerance of these gold-catalyzed reactions to other functionalities, such as boronic esters, allows for orthogonal synthetic strategies. nih.govresearchgate.net
Palladium-Catalyzed Reactions with Organic Halides
Silane, (4-iodophenyl)trimethyl- can participate in palladium-catalyzed reactions where it acts as the organosilicon component, coupling with other organic halides. While the carbon-iodine bond is typically more reactive in cross-coupling reactions, the trimethylsilyl group can also be activated for coupling under specific conditions. nih.gov
The activation of the silicon-carbon bond for transmetalation to a palladium center often requires a stoichiometric activator, such as fluoride (B91410) or hydroxide. nih.gov This activation facilitates the transfer of the aryl group from silicon to the palladium catalyst. The general catalytic cycle follows the standard steps of oxidative addition of the organic halide to palladium(0), transmetalation of the activated organosilane, and reductive elimination to yield the biaryl product. nih.gov
Orthogonal Coupling Strategies Employing Silane, (4-iodophenyl)trimethyl-
The presence of two distinct reactive sites, the iodo group and the trimethylsilyl group, on Silane, (4-iodophenyl)trimethyl- allows for the development of orthogonal coupling strategies. This means that each site can be reacted selectively under different catalytic conditions, enabling the sequential and controlled construction of complex molecules.
For instance, the iodo group can be selectively functionalized through a Suzuki-Miyaura or Sonogashira coupling reaction, leaving the trimethylsilyl group untouched. Subsequently, the trimethylsilyl group can participate in a different type of coupling, such as a gold-catalyzed oxidative coupling or a Hiyama-type coupling. nih.gov
An example of this orthogonality is demonstrated in a system containing both a MIDA boronate and an aryltrimethylsilyl group. nih.gov Under gold-catalyzed conditions, the aryltrimethylsilyl group selectively participates in the coupling reaction, while under palladium-catalyzed Suzuki-Miyaura conditions, the boronate group reacts. nih.gov This differential reactivity under different metal catalysis highlights the power of orthogonal strategies in complex molecule synthesis.
Functional Group Tolerance and Regioselectivity in Transformations
The presence of both an iodo and a trimethylsilyl group on the aromatic ring of Silane, (4-iodophenyl)trimethyl- allows for selective transformations, with the carbon-iodine bond being the more reactive site for many common catalytic reactions. The functional group tolerance and regioselectivity are crucial aspects that dictate its application in complex molecule synthesis.
Cross-coupling reactions, such as the Sonogashira, Heck, and Ullmann reactions, are primary examples where the functional group tolerance of Silane, (4-iodophenyl)trimethyl- is demonstrated. In these reactions, the carbon-iodine bond selectively participates while the trimethylsilyl group remains intact, acting as a stable substituent that can be retained for subsequent transformations.
The Sonogashira coupling , which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, generally exhibits excellent functional group tolerance. nih.gov This allows for the coupling of (4-iodophenyl)trimethylsilane with alkynes bearing a wide array of functional groups, including esters, ketones, and other silyl (B83357) ethers, without the need for protecting groups. The reaction is highly regioselective, occurring exclusively at the carbon-iodine bond.
Similarly, the Heck reaction , which couples the aryl iodide with an alkene, is known for its good functional group tolerance. organic-chemistry.org The reaction of (4-iodophenyl)trimethylsilane with various alkenes proceeds with high regioselectivity, typically leading to the formation of the trans-substituted alkene. organic-chemistry.org
The Ullmann reaction , which can be used for the formation of C-C, C-N, or C-O bonds, also demonstrates functional group tolerance, although it often requires harsher conditions than palladium-catalyzed couplings. nih.govwikipedia.orgorganic-chemistry.org In reactions involving (4-iodophenyl)trimethylsilane, the carbon-iodine bond is the reactive site, allowing for the introduction of aryl, amino, or alkoxy groups while preserving the trimethylsilyl moiety.
The trimethylsilyl group itself can influence the electronic properties of the aromatic ring, but it is generally stable under the conditions of these cross-coupling reactions. This stability allows for a modular approach to synthesis, where the iodo group is first used as a handle for introducing complexity, and the trimethylsilyl group can be addressed in a subsequent step.
Diverse Chemical Transformations Beyond Cross-Coupling
Beyond its utility in cross-coupling reactions, Silane, (4-iodophenyl)trimethyl- can undergo a variety of other chemical transformations, primarily by leveraging the reactivity of the carbon-iodine bond to generate highly reactive intermediates.
One of the most significant non-coupling transformations is the lithium-halogen exchange . harvard.eduprinceton.edu Treatment of (4-iodophenyl)trimethylsilane with an organolithium reagent, such as n-butyllithium, at low temperatures results in the rapid and clean exchange of the iodine atom for a lithium atom. This generates a new organolithium species, (4-(trimethylsilyl)phenyl)lithium, which is a potent nucleophile and a strong base.
This in-situ generated organolithium reagent can then be reacted with a wide range of electrophiles to introduce new functional groups at the para-position of the trimethylsilyl group. The following table provides examples of such transformations.
| Electrophile | Resulting Functional Group |
| Carbon dioxide (CO₂) | Carboxylic acid |
| Aldehydes (e.g., formaldehyde) | Primary alcohol |
| Ketones (e.g., acetone) | Tertiary alcohol |
| Esters | Tertiary alcohol (after double addition) |
This table illustrates the versatility of the organolithium intermediate derived from (4-iodophenyl)trimethylsilane in forming new carbon-carbon and carbon-oxygen bonds.
Another important transformation is the formation of a Grignard reagent . wikipedia.orgmasterorganicchemistry.comlibretexts.orgpressbooks.pub By reacting (4-iodophenyl)trimethylsilane with magnesium metal, the corresponding Grignard reagent, (4-(trimethylsilyl)phenyl)magnesium iodide, can be prepared. wikipedia.orgmasterorganicchemistry.com This organomagnesium compound, while less reactive than its organolithium counterpart, is still a powerful nucleophile and can react with a similar range of electrophiles, such as aldehydes, ketones, and esters, to form alcohols. libretexts.orgpressbooks.pub
The trimethylsilyl group on the aromatic ring is generally stable under the conditions required for both lithium-halogen exchange and Grignard reagent formation and subsequent reactions. This allows for the synthesis of a variety of para-substituted trimethylsilylbenzene derivatives that would be difficult to access through direct electrophilic aromatic substitution.
Mechanistic Investigations of Silane, 4 Iodophenyl Trimethyl Reactivity
Elucidation of Reaction Mechanisms in Catalytic Cycles
Silane (B1218182), (4-iodophenyl)trimethyl- is an aryl halide commonly employed in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The most prevalent mechanisms involve palladium catalysts, which cycle between Pd(0) and Pd(II) oxidation states.
A generalized catalytic cycle for a cross-coupling reaction, such as a Suzuki or Hiyama coupling, typically involves three key steps:
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of (4-iodophenyl)trimethylsilane. This is often the rate-determining step and results in the formation of a square planar Aryl-Pd(II)-Halide intermediate.
Transmetalation : The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or an organosilicon compound in Hiyama coupling) exchanges its organic group with the halide on the Pd(II) complex. nih.gov This step is often facilitated by a base, which activates the coupling partner.
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov
While palladium is common, other metals like rhodium can also be used. Rhodium-catalyzed cross-couplings may proceed through a different mechanism where the cycle begins with transmetalation from an organozinc species to the rhodium complex, rather than oxidative addition. organic-chemistry.org
Below is a table summarizing common catalytic reactions applicable to (4-iodophenyl)trimethylsilane.
| Reaction Type | Coupling Partner | Typical Catalyst | Key Mechanistic Feature |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(0) complexes, e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂ | Requires a base (e.g., Na₂CO₃, K₃PO₄) to facilitate transmetalation. acs.org |
| Hiyama | Organosilane (e.g., R-Si(OR')₃) | Palladium complexes, e.g., PdCl₂(MeCN)₂ | Requires an activator, typically a fluoride (B91410) source (e.g., TBAF, CsF), to form a hypervalent siliconate. nih.gov |
| Sonogashira | Terminal Alkyne | Pd(0) complex and a Copper(I) co-catalyst (e.g., CuI) | Involves a separate copper-acetylide formation step before transmetalation to palladium. gelest.com |
| Negishi | Organozinc | Pd(0) or Ni(0) complexes | Transmetalation from the organozinc reagent is typically fast and does not require a base. |
In Situ Intermediate Formation Studies, e.g., Grignard Reagents
The iodophenyl moiety of (4-iodophenyl)trimethylsilane allows for the in situ formation of a Grignard reagent, (4-(trimethylsilyl)phenyl)magnesium iodide. This transformation converts the electrophilic aryl iodide into a potent nucleophile.
The mechanism of Grignard reagent formation from an aryl halide involves the transfer of an electron from the magnesium metal surface to the aryl halide. mnstate.edu For aryl halides, a dominant non-radical, dianion mechanism has been proposed. researchgate.net The process begins with the magnesium metal, which is typically coated in a passivating layer of magnesium oxide, requiring activation via methods like crushing or chemical treatment with iodine to expose the fresh metal surface. wikipedia.org
Once activated, the reaction proceeds in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether (DEE). The solvent plays a critical role by coordinating to the magnesium atom, stabilizing the resulting organomagnesium compound. gelest.com The formation can be summarized as:
Ar-I + Mg → [Ar-I]•⁻ + Mg•⁺ → Ar• + I⁻ + Mg•⁺ → Ar-Mg-I
The resulting Grignard reagent exists in solution in a complex equilibrium, known as the Schlenk equilibrium, with the diorganomagnesium species (R₂Mg) and magnesium halide (MgX₂). wikipedia.org The position of this equilibrium is highly dependent on the solvent.
| Solvent | Boiling Point | Effect on Grignard Formation & Reactivity |
| Diethyl Ether (DEE) | 34.6 °C | Standard solvent; magnesium halides have low solubility. |
| Tetrahydrofuran (THF) | 66 °C | More facile substitution than in DEE due to higher boiling point allowing for higher reaction temperatures. gelest.com Magnesium halides are more soluble. gelest.com |
| Dioxane | 101 °C | Can be used to precipitate MgX₂ and drive the Schlenk equilibrium to favor the R₂Mg species. wikipedia.org |
In situ formation is advantageous as it allows the highly reactive Grignard reagent to be consumed by an electrophile as it is formed, which is particularly useful when the Grignard reagent has limited stability. gelest.com
Role of Catalyst Systems in Directing Reactivity
The outcome and efficiency of catalytic reactions involving (4-iodophenyl)trimethylsilane are profoundly influenced by the choice of catalyst system, which includes the metal center, ligands, and additives like bases or salts.
Metal Center : While palladium is the most widely used metal for cross-coupling, other metals can offer unique reactivity. For instance, rhodium-based catalysts can operate via different mechanistic pathways (e.g., initiating with transmetalation instead of oxidative addition), which can alter substrate compatibility and functional group tolerance. organic-chemistry.org
Ligands : Phosphine (B1218219) ligands are crucial for stabilizing the metal center, modulating its reactivity, and facilitating key steps in the catalytic cycle. The steric bulk and electronic properties of the ligand influence the rate of oxidative addition and reductive elimination. For example, bulky, electron-rich phosphine ligands like XPhos can promote the coupling of less reactive aryl chlorides, while bidentate ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are effective in a wide range of reactions, including Suzuki-Miyaura couplings. acs.orgdoi.org
Additives and Pre-catalyst Activation : The active catalyst is often a Pd(0) species, which is generated in situ from a more stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂). The reduction of Pd(II) to Pd(0) is a critical step that can be controlled by the choice of ligand, base, and solvent. rsc.org Bases in reactions like the Suzuki-Miyaura and Hiyama couplings do more than just facilitate pre-catalyst reduction; they are integral to the transmetalation step by forming more nucleophilic "ate" complexes with the boron or silicon coupling partner. nih.gov
| Catalyst System Component | Example | Function in Mechanistic Pathway |
| Metal Pre-catalyst | Pd(OAc)₂, Pd(dppf)Cl₂ | Source of the active Pd(0) catalyst upon in situ reduction. rsc.org |
| Ligand | PPh₃, dppf, XPhos | Stabilizes the metal center; modulates electronic/steric properties to influence rates of oxidative addition and reductive elimination. doi.org |
| Base / Activator | CsF, TBAF (Hiyama) | Activates the organosilicon partner for transmetalation. nih.gov |
| Base | K₂CO₃, NaOH (Suzuki) | Facilitates transmetalation from the organoboron partner and aids in pre-catalyst reduction. nih.gov |
| Co-catalyst | CuI (Sonogashira) | Forms a copper acetylide, which then undergoes transmetalation with the palladium complex. gelest.com |
Computational Mechanistic Analysis
Computational chemistry provides powerful tools for the detailed investigation of reaction mechanisms involving molecules like (4-iodophenyl)trimethylsilane. By modeling the reaction at a molecular level, it is possible to gain insights that are difficult or impossible to obtain through experimental methods alone.
The primary goal of computational mechanistic analysis is to map the potential energy surface (PES) of a reaction. This involves:
Locating Stationary Points : Identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states.
Calculating Reaction Paths : Using methods like the Intrinsic Reaction Coordinate (IRC) to confirm that a calculated transition state connects the correct reactant and product.
Determining Energetics : Calculating activation energies (the energy difference between reactants and transition states) and reaction energies (the energy difference between reactants and products).
Techniques like Density Functional Theory (DFT) are commonly used for these calculations due to their balance of accuracy and computational cost. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified. For example, in a palladium-catalyzed cross-coupling of (4-iodophenyl)trimethylsilane, computational analysis could be used to determine the precise mechanism of oxidative addition, evaluate the relative energies of intermediates with different ligand coordinations, and probe the electronic effects of the trimethylsilyl (B98337) group on the reaction rates.
This analysis can partition a reaction mechanism into distinct phases, such as the initial preparation phase where reactants approach each other, the transition state phase where bond breaking and formation occur, and the product adjustment phase. This detailed view helps chemists understand the fundamental factors controlling reactivity and selectivity.
Applications of Silane, 4 Iodophenyl Trimethyl in Complex Molecule Synthesis
Utilization as a Versatile Building Block for Polyfunctionalized Systems
The presence of both an iodo and a trimethylsilyl (B98337) group on the aromatic ring of (4-iodophenyl)trimethylsilane provides two orthogonal handles for sequential functionalization. The carbon-iodine bond is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, while the trimethylsilyl group can be either retained as a sterically demanding and electronically influential substituent or transformed into other functional groups. This allows for the stepwise and controlled introduction of different substituents, leading to the synthesis of highly substituted and polyfunctionalized aromatic compounds.
For instance, the iodo group can readily participate in well-established cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgnumberanalytics.com Following these transformations, the trimethylsilyl group can be manipulated. For example, it can be removed to generate a C-H bond for further functionalization or converted to a hydroxyl, boryl, or other reactive group, opening avenues for subsequent reactions at that position. This strategic approach is instrumental in creating complex molecular scaffolds with precisely defined substitution patterns.
Synthesis of Biaryl Compounds and Related Scaffolds
Biaryl motifs are prevalent in a vast array of pharmaceuticals, natural products, and functional materials. numberanalytics.comnih.gov The synthesis of these structures often relies on the formation of a carbon-carbon bond between two aromatic rings. (4-iodophenyl)trimethylsilane serves as an excellent precursor for biaryl synthesis through various palladium-catalyzed cross-coupling reactions. organic-chemistry.orgnih.gov
The Suzuki-Miyaura coupling is a particularly powerful method for this purpose, where (4-iodophenyl)trimethylsilane reacts with an arylboronic acid or its ester in the presence of a palladium catalyst and a base to form a biaryl compound. nih.govnih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a highly versatile and widely used method. nih.gov
Similarly, the Stille coupling, which involves the reaction of an organostannane with an organic halide, can also be employed for biaryl synthesis using (4-iodophenyl)trimethylsilane. While effective, the toxicity of organotin reagents is a notable drawback. The Heck reaction, coupling the aryl iodide with an alkene, and the Sonogashira coupling, reacting with a terminal alkyne, can also lead to the formation of extended π-conjugated systems that can be precursors to or components of biaryl scaffolds. organic-chemistry.orgorganic-chemistry.org
A selection of palladium-catalyzed cross-coupling reactions for biaryl synthesis is presented below:
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura | Arylboronic acid/ester | Pd catalyst, Base | Aryl-Aryl |
| Stille | Organostannane | Pd catalyst | Aryl-Aryl |
| Heck | Alkene | Pd catalyst, Base | Aryl-Vinyl |
| Sonogashira | Terminal Alkyne | Pd/Cu catalyst, Base | Aryl-Alkynyl |
Precursors for Advanced Organic Materials
The unique electronic and structural properties of organosilicon compounds make them attractive building blocks for advanced organic materials. (4-iodophenyl)trimethylsilane is a key precursor in the synthesis of materials with potential applications in organic electronics and optoelectronics.
Construction of Acene-Based Materials
Acenes and other polycyclic aromatic hydrocarbons (PAHs) are a class of organic semiconductors with significant potential for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The synthesis of these extended π-systems often involves the strategic coupling of smaller aromatic units.
The Sonogashira coupling of (4-iodophenyl)trimethylsilane with terminal alkynes is a powerful tool for constructing the carbon-rich backbones of acene precursors. researchgate.netnih.gov The resulting arylalkynes can undergo subsequent cyclization reactions, such as intramolecular Friedel-Crafts reactions or other annulation strategies, to form the fused aromatic rings of acenes and other PAHs. The trimethylsilyl group can play a crucial role in these syntheses, either by influencing the regioselectivity of the cyclization or by serving as a handle for further functionalization of the final PAH.
Application in Organic Electronic Device Precursors
The development of novel organic materials for electronic devices is a rapidly growing field of research. The properties of these materials, such as their charge carrier mobility and photophysical characteristics, can be finely tuned through chemical synthesis. (4-iodophenyl)trimethylsilane provides a versatile platform for creating precursors to these advanced materials.
Through palladium-catalyzed reactions like the Heck and Sonogashira couplings, (4-iodophenyl)trimethylsilane can be incorporated into conjugated polymers and oligomers. organic-chemistry.orgorganic-chemistry.org The silicon atom can enhance the solubility and processability of these materials, which is a critical factor for their application in solution-processed electronic devices. Furthermore, the electronic properties of the resulting materials can be modulated by the choice of coupling partners and the subsequent modifications of the trimethylsilyl group. For instance, the conversion of the trimethylsilyl group to a silanol (B1196071) and then to a silicate (B1173343) can be used to tune the material's electronic energy levels and improve its performance in devices.
Cascade and Iterative Reaction Sequences
The dual reactivity of (4-iodophenyl)trimethylsilane makes it an ideal substrate for use in cascade and iterative reaction sequences, allowing for the rapid construction of complex molecular architectures from simple starting materials.
Cascade reactions , also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially in a single pot. The iodo- and trimethylsilyl- functionalities of (4-iodophenyl)trimethylsilane can be used to initiate and terminate such cascades. For example, an initial intermolecular coupling at the iodine position can be followed by an intramolecular cyclization involving the trimethylsilyl-substituted ring, leading to the formation of polycyclic systems in a single synthetic operation. nih.gov
Iterative synthesis is a powerful strategy for the controlled, stepwise construction of oligomers and polymers with well-defined structures. By employing a building block with two distinct reactive sites, one of which can be selectively unmasked, a chain can be extended in a repetitive fashion. (4-iodophenyl)trimethylsilane and its derivatives are well-suited for such iterative cross-coupling strategies. For instance, a Suzuki-Miyaura coupling can be performed at the iodo- position, followed by the conversion of the trimethylsilyl group into a new reactive site (e.g., a boronic ester), which can then participate in the next coupling step. This iterative approach allows for the precise control over the length and composition of the resulting oligomeric or polymeric materials.
The table below outlines a conceptual iterative Suzuki-Miyaura coupling sequence:
| Step | Reaction | Description |
| 1 | Suzuki-Miyaura Coupling | (4-iodophenyl)trimethylsilane is coupled with an arylboronic ester to form a biaryl. |
| 2 | Silyl (B83357) Group Conversion | The trimethylsilyl group on the biaryl product is converted to a boronic ester. |
| 3 | Iteration | The newly formed boronic ester is coupled with another molecule of (4-iodophenyl)trimethylsilane, extending the chain. |
| 4 | Repeat | Steps 2 and 3 are repeated to achieve the desired chain length. |
Theoretical and Computational Studies on Silane, 4 Iodophenyl Trimethyl
Density Functional Theory (DFT) Applications
There is no specific information available in the search results regarding the application of Density Functional Theory (DFT) to exclusively study Silane (B1218182), (4-iodophenyl)trimethyl-.
Molecular Modeling of Reactivity and Electronic Structure
Detailed molecular modeling studies focusing on the reactivity and electronic structure of Silane, (4-iodophenyl)trimethyl- are not present in the provided search results.
Future Research Directions and Emerging Paradigms for Silane, 4 Iodophenyl Trimethyl
Development of Novel Catalytic Systems
The utility of (4-iodophenyl)trimethylsilane is intrinsically linked to the catalytic systems that activate its carbon-iodine bond for cross-coupling reactions. Future research is focused on creating more efficient, selective, and sustainable catalytic processes. A primary direction is the evolution of palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, which is already used to append the (4-iodophenyl)trimethylsilyl moiety onto complex molecular frameworks. acs.orgacs.org The goal is to develop next-generation catalysts with higher turnover numbers and tolerance for a wider array of functional groups, enabling its use in increasingly complex syntheses.
Beyond palladium, a significant emerging paradigm is the exploration of catalysts based on more abundant and less toxic metals like copper, nickel, or iron. These earth-abundant metal catalysts could provide cost-effective and environmentally benign alternatives for cross-coupling reactions. Another promising frontier is the application of photoredox catalysis. Light-mediated reactions could offer novel activation pathways for (4-iodophenyl)trimethylsilane, enabling transformations under mild conditions that are not accessible with traditional thermal methods. The development of dual catalytic systems, combining a photoredox catalyst with a transition metal catalyst, could unlock unprecedented reactivity and selectivity.
Expansion into New Synthetic Methodologies
While established as a key building block, there is considerable scope for integrating (4-iodophenyl)trimethylsilane into a broader range of synthetic methodologies. Its role as a precursor in the formation of aryllithium reagents has been demonstrated, providing a pathway to complex diols and other functionalized aromatics. acs.org Future work will likely expand its use in other cornerstone C-C and C-heteroatom bond-forming reactions.
Key areas for expansion include:
Sonogashira Coupling: Utilizing the aryl iodide for direct alkynylation, creating precursors for conjugated polymers and complex natural products.
Heck and Buchwald-Hartwig Amination Reactions: Expanding its use for the synthesis of substituted styrenes and arylamines, respectively, which are important motifs in pharmaceuticals and materials.
Aryne Chemistry: Investigating its potential as a stable and reliable precursor for generating benzyne (B1209423) intermediates. acs.org The trimethylsilyl (B98337) group can direct the formation of the aryne, which can then participate in cycloaddition or nucleophilic trapping reactions to build molecular complexity rapidly. acs.orgresearchgate.net
The development of one-pot, multi-component reactions involving (4-iodophenyl)trimethylsilane is another emerging paradigm. Such strategies would enhance synthetic efficiency by minimizing intermediate purification steps, reducing waste, and accelerating the discovery of new molecular entities.
Untapped Applications in Materials Science
The unique bifunctional nature of (4-iodophenyl)trimethylsilane—possessing a site for organic transformation (C-I bond) and a group known for influencing material properties (SiMe₃)—makes it a prime candidate for advanced materials development. Current research has hinted at its potential, for instance, in the synthesis of trialkoxysilane monomers used to prepare functionalized sol-gel materials. mdpi.com
Future applications are envisioned in several high-impact areas:
Organic Electronics: The iodophenyl moiety can be functionalized through cross-coupling to build conjugated backbones for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The trimethylsilyl group can improve the solubility, processability, and morphological stability of these materials.
Functional Polymers: It can be used as a monomer or a functionalizing agent to create polymers with tailored properties, such as high refractive index, gas permeability, or thermal stability, leveraging the properties of silicon.
Surface Modification: The silane (B1218182) group can be transformed into a silanol (B1196071) or alkoxysilane, allowing the molecule to be grafted onto silica (B1680970) or metal oxide surfaces. Subsequent modification of the iodo-group would allow for the creation of surfaces with specific chemical functionalities for applications in sensing, chromatography, or biocompatible coatings.
Nanomaterials: It serves as a precursor for sophisticated carbon-based materials. For example, it is a building block in the synthesis of macrocycles that are precursors to [n]cycloparaphenylenes ([n]CPPs), also known as carbon nanorings, which are segments of carbon nanotubes. acs.org
Advanced Spectroscopic and Computational Approaches
To guide the development of new reactions and materials, researchers are increasingly turning to a combination of advanced spectroscopic techniques and computational chemistry. Density Functional Theory (DFT) has become a powerful tool for investigating molecules with similar functional groups. ias.ac.inchemrxiv.org
For (4-iodophenyl)trimethylsilane, these approaches can provide deep insights into:
Molecular Structure and Reactivity: DFT calculations can predict optimized geometries, bond lengths, and angles, while techniques like Natural Bond Orbital (NBO) analysis can elucidate donor-acceptor interactions that govern reactivity. researchgate.net
Reaction Mechanisms: Computational modeling can map out the energy profiles of catalytic cycles, identify transition states, and explain observed selectivity. This is crucial for rationally designing improved catalysts and reaction conditions.
Spectroscopic Correlation: DFT can be used to calculate theoretical vibrational (FT-IR, Raman) and NMR spectra. researchgate.netnih.gov Comparing these calculated spectra with experimental data provides a powerful method for confirming structures of intermediates and products.
Electronic Properties: The analysis of frontier molecular orbitals (HOMO-LUMO) and the generation of Molecular Electrostatic Potential (MEP) maps can predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic strategy. ias.ac.inresearchgate.net
Future research will likely involve time-dependent DFT (TD-DFT) to predict the electronic absorption spectra of new materials derived from (4-iodophenyl)trimethylsilane and employ more sophisticated computational models to simulate its behavior in complex environments, such as on a catalyst surface or within a polymer matrix. researchgate.net
Table of Predicted Molecular Properties
This interactive table presents theoretical data for a related molecule, 4-aminopyridine, derived from DFT calculations, illustrating the types of insights that can be gained for (4-iodophenyl)trimethylsilane. researchgate.net
| Computational Parameter | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | -0.8 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.4 eV | Energy gap; indicates chemical reactivity and electronic excitation energy. |
| Dipole Moment | 3.5 Debye | A measure of the molecule's overall polarity. |
| Electrophilicity Index | 2.5 | A quantitative measure of the molecule's ability to accept electrons. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-iodophenyl)trimethylsilane, and how can its purity be validated experimentally?
- Methodological Answer : Utilize SciFinder or Reaxys to search for synthetic protocols using the compound’s CAS number or structural features. Common methods may involve iodination of (4-bromophenyl)trimethylsilane via halogen exchange using NaI/CuI catalysts or direct silylation of 4-iodophenyl Grignard reagents with chlorotrimethylsilane. Purity validation should combine gas chromatography (GC) for volatile byproducts, /-NMR for structural confirmation, and elemental analysis for stoichiometric validation . For analogous silane synthesis, refer to halogen-substituted phenylsilane protocols .
Q. Which spectroscopic techniques are most effective for characterizing (4-iodophenyl)trimethylsilane, and what key spectral markers should be prioritized?
- Methodological Answer :
- NMR : The -NMR spectrum will show a singlet for trimethylsilyl (δ ~0.3 ppm) and aromatic protons (δ ~7.2–7.6 ppm). -NMR can confirm the Si–C bond (δ ~0 to 10 ppm).
- IR : Look for Si–C stretching (~1250 cm) and aromatic C–I vibrations (~500–600 cm).
- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., M at m/z corresponding to CHISi). Cross-reference with NIST Chemistry WebBook data for analogous silanes .
Advanced Research Questions
Q. How does the iodine substituent influence the reactivity of (4-iodophenyl)trimethylsilane in cross-coupling reactions compared to bromo or chloro analogs?
- Methodological Answer : The C–I bond’s lower bond dissociation energy (vs. C–Br/C–Cl) enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance from the trimethylsilyl group may reduce reaction rates. Design experiments to compare coupling efficiency using Pd(PPh)/base systems under inert conditions. Monitor reaction progress via GC-MS and isolate products via silica gel chromatography. Compare with bromophenylsilane analogs (e.g., CAS 187275-63-4) to assess electronic vs. steric effects .
Q. How can researchers resolve discrepancies in reported ionization energies or spectroscopic data for iodophenylsilanes?
- Methodological Answer : Contradictions in ionization energies (e.g., 9.01 vs. 9.03 eV for (4-chlorophenyl)trimethylsilane ) may arise from vertical vs. adiabatic measurements or instrumental calibration. Replicate experiments using photoelectron spectroscopy (PE) under standardized conditions (e.g., He(I) radiation at 21.22 eV). Validate with computational methods (DFT or MP2) to model vertical ionization potentials. Cross-check with NIST or Coblentz Society datasets for analogous compounds .
Q. What strategies optimize the stability and purification of (4-iodophenyl)trimethylsilane during storage and reaction workflows?
- Methodological Answer :
- Purification : Use column chromatography with deactivated silica gel (5% HO) and hexane/ethyl acetate eluents to minimize hydrolysis. Avoid aqueous workups; instead, employ anhydrous MgSO for drying.
- Storage : Store under argon at –20°C in amber vials to prevent photodegradation of the C–I bond. Monitor decomposition via periodic -NMR. For iodinated alkenylsilanes, similar protocols are documented (e.g., CAS 495387-35-4) .
Experimental Design & Data Analysis
Q. How to design a kinetic study for the hydrolysis of (4-iodophenyl)trimethylsilane under varying pH conditions?
- Methodological Answer :
- Kinetic Setup : Prepare buffered solutions (pH 2–12) and monitor hydrolysis via -NMR by tracking the disappearance of the trimethylsilyl signal. Use pseudo-first-order conditions with excess HO.
- Data Analysis : Plot ln([silane]/[silane]) vs. time to determine rate constants (). Compare with Arrhenius parameters for analogous silanes (e.g., (4-chlorophenyl)trimethylsilane) to assess electronic effects of iodine .
Q. What computational methods are suitable for modeling the electronic structure and reactivity of (4-iodophenyl)trimethylsilane?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) for geometry optimization and frequency analysis. For iodine, employ relativistic effective core potentials (e.g., LANL2DZ basis set).
- Reactivity Predictions : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental UV-Vis spectra (e.g., λ for charge-transfer transitions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
